tert-butyl N-(4-sulfanylcyclohexyl)carbamate
Overview
Description
tert-Butyl N-(4-sulfanylcyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3S and a molecular weight of 247.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a sulfanyl group, and a carbamate group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-sulfanylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl chloroformate and 4-sulfanylcyclohexylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-sulfanylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-sulfanylcyclohexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of sulfanyl and carbamate groups on biological systems. It is also utilized in the development of new biochemical assays and probes .
Medicine: It is investigated for its potential as a drug candidate or as a pharmacophore in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-sulfanylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carbamate group can interact with enzymes and receptors, affecting their activity and signaling pathways . These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-aminocyclohexyl)carbamate
- tert-Butyl N-(4-methylcyclohexyl)carbamate
Comparison: tert-Butyl N-(4-sulfanylcyclohexyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with hydroxy, amino, or methyl groups, the sulfanyl group enhances its reactivity and potential for covalent interactions with biological targets . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133358-62-8 | |
Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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